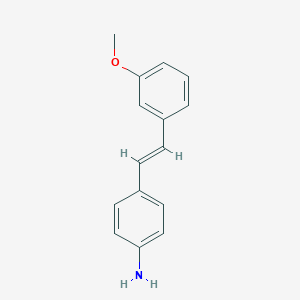

4-Amino-3'-methoxystilbene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

154028-32-7 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

4-[(E)-2-(3-methoxyphenyl)ethenyl]aniline |

InChI |

InChI=1S/C15H15NO/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-11H,16H2,1H3/b6-5+ |

InChI Key |

KQIPLUOUWQXDOT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)N |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Methoxystilbene and Its Analogues

Established and Emerging Synthetic Routes for Stilbene (B7821643) Derivatives

The construction of the stilbene scaffold can be achieved through several powerful C=C bond-forming reactions. Among the most established and versatile are olefination reactions and palladium-catalyzed cross-coupling reactions. nih.gov

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of alkene synthesis and has been widely applied to the preparation of stilbene derivatives. wiley-vch.defu-berlin.de The reaction involves the coupling of a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base, and a carbonyl compound (an aldehyde or ketone). fu-berlin.denih.gov For the synthesis of a stilbene like 4-Amino-3'-methoxystilbene, this would involve reacting a substituted benzyltriphenylphosphonium (B107652) ylide with a substituted benzaldehyde (B42025). fu-berlin.de A key byproduct of this reaction is triphenylphosphine (B44618) oxide, which must be separated from the desired alkene product. wiley-vch.de

A significant modification of this reaction is the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction, which employs phosphonate (B1237965) carbanions instead of phosphonium ylides. wiley-vch.denih.gov These carbanions are generally more nucleophilic and the resulting phosphate (B84403) byproducts are water-soluble, simplifying purification. wiley-vch.deorganic-chemistry.org A major advantage of the HWE reaction is its high propensity to produce the (E)-isomer (trans-stilbene) with excellent selectivity, which is often the more thermodynamically stable and biologically active isomer. nih.govorganic-chemistry.org The stereochemical outcome is dictated by the steric interactions in the transition state, favoring the antiperiplanar arrangement that leads to the E-alkene. organic-chemistry.org

| Reaction | Reactants | Key Reagents | Primary Product | Key Byproduct | Stereoselectivity |

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Triphenylphosphine, Strong Base (e.g., n-BuLi) | Alkene | Triphenylphosphine oxide | Mixture of (E)- and (Z)-isomers |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Triethyl phosphite, Base (e.g., NaH, KOtBu) | Alkene | Dialkyl phosphate salt | Predominantly (E)-isomer |

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and stilbenes are no exception. The Mizoroki-Heck reaction is a powerful tool for forming C-C bonds by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wiley-vch.deuliege.be For stilbene synthesis, this typically involves the reaction of a styrene (B11656) derivative with an aryl halide. uliege.be For example, 4-vinylaniline (B72439) could be coupled with 1-bromo-3-methoxybenzene. A challenge in the Heck reaction is controlling the regioselectivity, as addition of the aryl group can occur at either carbon of the alkene, potentially yielding 1,1-diarylalkenes as side products. uliege.bemdpi.com However, careful selection of reaction conditions, including the catalyst, ligand, and solvent, can favor the desired stilbene product. uliege.be

The Suzuki-Miyaura coupling reaction is another indispensable palladium-catalyzed method that joins an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the generally non-toxic nature of its boron-containing reagents and byproducts. researchgate.net A common strategy for stilbene synthesis via Suzuki coupling is the reaction of an arylboronic acid with a vinyl halide or, alternatively, a styrylboronic acid with an aryl halide. researchgate.netnih.gov The latter approach has been shown to provide excellent stereocontrol, yielding (E)-stilbene derivatives with complete retention of the alkene geometry. nih.gov

| Reaction | Coupling Partners | Catalyst System | Advantages | Potential Issues |

| Heck Reaction | Styrene derivative + Aryl halide | Pd(0) or Pd(II) complex, Base (e.g., Et3N) | Atom economy, versatile substrates | Regioselectivity (stilbene vs. 1,1-diarylalkene) |

| Suzuki-Miyaura Coupling | Arylboronic acid + Vinyl halide OR Styrylboronic acid + Aryl halide | Pd(0) complex (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | High functional group tolerance, mild conditions, stereospecificity | Availability of boron reagents |

Beyond the Wittig, Heck, and Suzuki reactions, a variety of other methods exist for stilbene synthesis. The Perkin condensation, an older method, involves the aldol (B89426) condensation of an aromatic aldehyde with a carboxylic anhydride. Transition metal-catalyzed reactions such as the Negishi (organozinc), Stille (organotin), and Sonogashira (terminal alkyne) couplings also provide routes to stilbenes and their precursors. nih.govwiley-vch.de For instance, a Sonogashira coupling can produce a diarylacetylene, which can then be selectively reduced to the corresponding (E)- or (Z)-stilbene. nih.gov

McMurry coupling, which involves the reductive dimerization of two aldehyde or ketone molecules using low-valent titanium, is an effective method for producing symmetrical stilbenes. uliege.be More recently, alkene metathesis, particularly cross-metathesis using ruthenium-based catalysts like the Grubbs catalyst, has emerged as a powerful technique for synthesizing unsymmetrical stilbenes from simpler alkene precursors. wiley-vch.deuliege.be

Regioselective and Stereoselective Synthesis of this compound

The specific synthesis of this compound requires careful consideration of both regioselectivity (correct placement of the amino and methoxy (B1213986) groups) and stereoselectivity (formation of the desired E- or Z-isomer). While direct literature on this exact molecule is scarce, synthetic strategies can be designed based on the synthesis of closely related analogues.

A highly stereoselective synthesis of (E)-4′-amino-3,4,5-trimethoxystilbene has been reported, which provides a clear blueprint. researchgate.net This method involves a base-catalyzed condensation reaction between p-nitrotoluene and an appropriate benzaldehyde (in this case, 3,4,5-trimethoxybenzaldehyde) under solvent-free conditions. researchgate.net The initial product is the nitro-stilbene analogue, which is then reduced to the corresponding amino-stilbene. researchgate.net

Adapting this for this compound would involve two key steps:

Condensation: A base-catalyzed condensation of 4-nitrotoluene (B166481) with 3-methoxybenzaldehyde. This reaction forms the stilbene backbone with the substituents in the correct positions, yielding (E)-3-methoxy-4'-nitrostilbene. The (E)-isomer is typically favored under these conditions.

Reduction: The nitro group of the resulting stilbene is then selectively reduced to an amino group. A variety of reducing agents can be employed for this transformation, such as iron powder in the presence of an acid (e.g., NH4Cl or HCl), catalytic hydrogenation (H2/Pd-C), or systems like hydrazine (B178648) hydrate (B1144303) with a catalyst (e.g., FeCl3/C). researchgate.netnih.gov

This two-step approach ensures excellent regiocontrol, as the starting materials (4-nitrotoluene and 3-methoxybenzaldehyde) have unambiguous structures. The stereoselectivity towards the (E)-isomer is driven by the reaction mechanism of the initial condensation.

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues. The primary targets for derivatization are the aromatic rings and the amino group.

The two aromatic rings of the stilbene core can undergo various electrophilic aromatic substitution reactions, although the directing effects of the existing amino and methoxy groups must be considered.

Amino-Substituted Ring (A-ring): The amino group is a powerful activating, ortho-, para-directing group. Direct electrophilic substitution (e.g., halogenation, nitration) on this ring can be complicated by the high reactivity and potential for polysubstitution or oxidation of the amino group. Therefore, it is common practice to first protect the amino group, for instance, by converting it to an amide (e.g., acetamide). This moderates the activating effect and directs substitution to the positions ortho to the amino group (positions 3 and 5). After the desired modification, the protecting group can be removed by hydrolysis.

Methoxy-Substituted Ring (B-ring): The methoxy group is also an activating, ortho-, para-directing group. Electrophilic substitution will be directed to the positions ortho (positions 2' and 4') and para (position 6') to the methoxy group. The steric hindrance from the stilbene bridge may influence the regioselectivity of these substitutions.

Further functionalization can be achieved by converting the existing substituents. For example, the methoxy group could potentially be cleaved to a hydroxyl group using reagents like boron tribromide (BBr3), providing a site for further alkylation or esterification. The amino group can be converted into a wide array of other functionalities via diazotization (Sandmeyer reaction), allowing for the introduction of halogens, cyano groups, or hydroxyl groups. nih.gov

Transformations Involving the Ethenyl Bridge (e.g., Photoisomerization Control)

The central ethenyl bridge of the stilbene scaffold (1,2-diphenylethene) is a key functional element, allowing for the existence of two diastereoisomeric forms: the (E) or trans isomer and the (Z) or cis isomer. nih.gov The interconversion between these isomers can be induced by light, a process known as photoisomerization. In many stilbene derivatives, the (E) form is thermodynamically more stable. nih.gov The photochemical behavior of amino-substituted stilbenes involves decay from an excited state that can yield a mixture of both trans and cis isomers. acs.org

Controlling the photoisomerization process is a significant area of research, as the different isomers of a stilbene derivative can exhibit distinct physical and biological properties. nih.gov Control can be exerted by modifying the electronic properties of the molecule through substituents or by altering the molecule's environment.

Key Research Findings:

Substituent Effects: The nature and position of substituents on the aromatic rings significantly influence the photoisomerization dynamics. Methoxy groups, for example, can alter the excited-state potential energy landscape. mdpi.com By shifting electron density, a methoxy substituent can energetically stabilize certain excited-state species over others, thereby favoring a specific isomerization pathway. mdpi.com This can be used to suppress the formation of unwanted photoproducts. mdpi.com

Amino Group Position: The position of an amino group also has a profound effect. Studies comparing 3-aminostilbenes with 4-aminostilbenes have shown that they possess different photochemical behaviors, including different fluorescence quantum yields and lifetimes. acs.org These differences are attributed to the way the amino group interacts with the stilbene core in the excited state. acs.org

Environmental Control: Photoisomerization can be influenced by external factors, such as spatial confinement within a host-guest complex. Such supramolecular control can inhibit or alter the reaction pathway by restricting the conformational changes required for isomerization. acs.org

The table below summarizes factors that can be used to control the photoisomerization of the ethenyl bridge in stilbene-like molecules.

Table 1: Factors Influencing Photoisomerization of the Ethenyl Bridge in Stilbene Analogues

| Factor | Mechanism of Control | Potential Outcome |

|---|---|---|

| Aromatic Substituents (e.g., Methoxy) | Alters the excited-state potential energy landscape by shifting electron density. mdpi.com | Favors specific isomerization pathways (e.g., bicycle-pedal vs. single-twist), potentially reducing the yield of undesired isomers. mdpi.com |

| Position of Substituents (e.g., Amino) | Changes the excited state dipole moment and the energy barrier for singlet state torsion. acs.org | Leads to different fluorescence lifetimes and quantum yields between positional isomers (e.g., 3-amino vs. 4-amino). acs.org |

| Supramolecular Encapsulation | Provides spatial confinement, restricting the large-scale conformational changes needed for isomerization. acs.org | Can inhibit the photochromic reaction or, in some cases, enhance the quantum yield by suppressing non-productive deactivation pathways. acs.org |

| Solvent Polarity | Can stabilize charge-transfer excited states and open different non-radiative decay channels. acs.org | Influences the competition between fluorescence, intersystem crossing, and internal conversion, thereby affecting the isomerization outcome. acs.org |

Design and Synthesis of Amino and Methoxy Substituted Analogues

The design of stilbene analogues with amino and methoxy substituents is driven by the desire to fine-tune their chemical and physical properties. The O-methylation of hydroxylated stilbenes to methoxy groups can increase lipophilicity, which may promote cell uptake and improve metabolic stability. nih.gov The strategic placement of both amino and methoxy groups can modulate the molecule's electronic character, influencing its behavior in various applications. nih.govacs.org

A variety of synthetic methods have been developed to construct the stilbene scaffold with precise control over substitution patterns and stereochemistry. nih.gov Key strategies often involve forming the central double bond through olefination reactions or palladium-catalyzed cross-coupling reactions. nih.gov A common approach for introducing the amino group is through the reduction of a nitro group precursor. nih.govkoreascience.krnih.gov

Key Synthetic Approaches:

Condensation and Reduction: A highly efficient and stereoselective synthesis of (E)-4'-amino-3,4,5-trimethoxystilbene has been achieved with a total yield of 77%. koreascience.kr This method involves the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) and p-nitrotoluene under solvent-free conditions, followed by the reduction of the intermediate nitro-stilbene using a hydrazine/FeCl3 system. koreascience.kr

Wittig and Wittig-Horner Reactions: The Wittig and Wittig-Horner reactions are powerful tools for forming the ethenyl bridge with good control over stereoselectivity. nih.govnih.gov These reactions typically involve the coupling of a phosphorus ylide (derived from a phosphonium salt) with an aldehyde. nih.govnih.gov For example, a stilbene skeleton can be constructed via a Wittig reaction, with the amino group being introduced later by reducing a nitro substituent on one of the aromatic rings. nih.gov The Horner-Wadsworth-Emmons variant often affords (E)-stilbenes with high selectivity. nih.gov

Mizoroki-Heck Reaction: The palladium-catalyzed Mizoroki-Heck reaction provides another route to stilbenes by coupling an aryl halide with a styrene derivative. nih.gov This method is versatile and can be adapted for various substituted analogues.

The following table outlines several prominent methods used for the synthesis of amino and methoxy substituted stilbenes.

Table 2: Synthetic Methodologies for Amino and Methoxy Substituted Stilbene Analogues

| Reaction | Key Reagents/Conditions | Key Features |

|---|---|---|

| Condensation-Reduction | 1. Substituted benzaldehyde and p-nitrotoluene, K2CO3, PEG-400. 2. NH2NH2/FeCl3/C for nitro reduction. koreascience.kr | High stereoselectivity for the (E)-isomer; high total yield (e.g., 77%); avoids noxious organic solvents. koreascience.kr |

| Wittig Reaction | Phosphonium salt and a substituted benzaldehyde. nih.gov | A versatile and widely used method for constructing the stilbene skeleton. nih.gov Often followed by reduction of a nitro group to an amine. nih.gov |

| Wittig-Horner Reaction | Phosphonate ester and a substituted aldehyde. nih.govnih.gov | Generally provides higher yields and excellent (E)-selectivity for the olefin product. nih.gov |

| Mizoroki-Heck Reaction | Palladium catalyst, aryl halide, and a substituted styrene. nih.gov | A robust C-C bond-forming reaction catalyzed by palladium, suitable for generating substituted stilbenes. nih.gov |

Advanced Spectroscopic and Photophysical Investigations of 4 Amino 3 Methoxystilbene

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of stilbene (B7821643) derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings. For 4-Amino-3'-methoxystilbene, the interplay between the amino and methoxy (B1213986) groups is expected to dictate its spectroscopic characteristics.

Characterization of Ground and Excited Electronic States

The ground state (S₀) of trans-stilbene (B89595) is largely planar, and the introduction of substituents can influence this geometry. In the case of this compound, the presence of the amino group at the 4-position and the methoxy group at the 3'-position leads to an electronic push-pull character, albeit a weaker one compared to systems with strong electron-withdrawing groups. The electronic absorption spectrum of similar 4-aminostilbene derivatives typically displays a strong absorption band in the near-UV region. ntu.edu.tw This band corresponds to the S₀ → S₁ electronic transition, which possesses a significant π-π* character with a considerable degree of intramolecular charge transfer (ICT) from the amino- and methoxy-substituted phenyl ring to the other phenyl ring.

Upon excitation to the first excited singlet state (S₁), a significant redistribution of electron density is anticipated. The S₁ state of push-pull stilbenes is generally more polar than the ground state. This change in dipole moment upon excitation is a key determinant of the solvatochromic behavior and the dynamics of the excited state. The emission spectrum, originating from the relaxation of the S₁ state back to the S₀ state, is expected to be a broad, structureless band, characteristic of molecules exhibiting significant ICT character in the excited state.

Solvatochromic Effects and Environment-Dependent Spectral Shifts

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of compounds with a significant difference in dipole moment between their ground and excited states. For this compound, a positive solvatochromism is expected, where the emission maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is because a more polar solvent will better stabilize the more polar excited state than the less polar ground state, thus lowering the energy gap for emission.

The absorption spectrum is also expected to exhibit a red shift with increasing solvent polarity, although typically to a lesser extent than the emission spectrum. The magnitude of these solvatochromic shifts can be used to estimate the change in dipole moment upon excitation. Studies on similar donor-acceptor substituted stilbenes have shown that the excited state dipole moments are substantially larger than their ground state counterparts. nih.gov

Table 1: Expected Solvatochromic Shifts for this compound in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Absorption Shift | Expected Emission Shift |

| n-Hexane | Low | Blue-shifted | Blue-shifted |

| Toluene | Low | Intermediate | Intermediate |

| Dichloromethane | Medium | Red-shifted | Red-shifted |

| Acetonitrile | High | Further red-shifted | Further red-shifted |

| Methanol | High (Protic) | Further red-shifted | Significantly red-shifted |

Note: This table is predictive and based on the behavior of similar stilbene derivatives. Actual experimental values may vary.

Time-Resolved Fluorescence Spectroscopy and Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful tool to probe the various decay pathways of the excited state. For this compound, the excited state dynamics are expected to be a complex interplay of radiative and non-radiative processes.

Fluorescence Lifetimes and Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. For many stilbene derivatives, the fluorescence quantum yield is often low due to efficient non-radiative decay pathways, primarily trans-cis photoisomerization.

However, the presence of an amino group at the 4-position can influence these dynamics. In some aminostilbenes, the fluorescence quantum yields can be significantly higher compared to unsubstituted stilbene. The methoxy group's electronic contribution is also expected to modulate these properties. The fluorescence lifetime of similar donor-substituted stilbenes is often in the nanosecond timescale and can be sensitive to the solvent environment. researchgate.net

Table 2: Predicted Photophysical Parameters for this compound

| Parameter | Predicted Value/Behavior |

| Fluorescence Quantum Yield (Φf) | Moderate, dependent on solvent polarity and viscosity |

| Fluorescence Lifetime (τf) | 1-5 nanoseconds, expected to vary with solvent |

Note: These are estimated values based on data from related stilbene derivatives.

Intramolecular Charge Transfer (ICT) Processes and Mechanisms

Upon photoexcitation, this compound is expected to undergo an intramolecular charge transfer (ICT) process, leading to the formation of a highly polar excited state. The dynamics of this ICT process are crucial in determining the subsequent decay pathways. In many donor-acceptor stilbenes, the initially formed Franck-Condon excited state relaxes to a more stable, charge-separated state. This relaxation can involve both solvent reorganization and conformational changes in the molecule. The formation of a twisted intramolecular charge transfer (TICT) state is a possibility, where rotation around the single bond connecting the phenyl rings or the bond connecting the amino group to the phenyl ring can lead to a charge-separated state with a perpendicular geometry. However, for some aminostilbenes, a more planar charge-transfer state is observed. ntu.edu.tw

Conformational Relaxation and Non-Radiative Deactivation Pathways

The primary non-radiative deactivation pathway for most stilbenes is trans-cis isomerization around the central double bond. This process typically occurs from the singlet excited state and involves a twisting motion towards a perpendicular intermediate, which then decays to both the trans and cis ground states. The efficiency of this isomerization is a major factor determining the fluorescence quantum yield.

Vibrational Spectroscopy for Structural and Conformational Analysis (e.g., Infrared, Raman)

The vibrational spectrum of this compound is dominated by the modes of the stilbene backbone, which includes contributions from the two phenyl rings and the ethylenic bridge. The trans configuration of the C=C double bond gives rise to a characteristic out-of-plane C-H wagging mode, typically observed in the range of 960-980 cm⁻¹. The C=C stretching vibration of the ethylenic bridge is expected to appear as a strong band in the Raman spectrum around 1640 cm⁻¹.

The presence of the amino and methoxy substituents introduces additional vibrational modes and influences the electronic distribution within the molecule, thereby shifting the frequencies of the stilbene backbone vibrations. The amino group exhibits N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches of the primary amine. The N-H scissoring mode is expected around 1600-1650 cm⁻¹, potentially overlapping with the aromatic C=C stretching vibrations.

The methoxy group introduces characteristic C-H stretching vibrations of the methyl group, typically found between 2850 and 2960 cm⁻¹. The C-O stretching vibration of the methoxy group is expected to produce a strong band in the IR spectrum, typically in the 1000-1300 cm⁻¹ region.

The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending modes will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). The substitution pattern on the phenyl rings will influence the exact positions of these bands.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amino | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | Methoxy | 2850 - 2960 | Medium | Medium |

| C=C Stretch | Ethylenic Bridge | ~1640 | Weak | Strong |

| Aromatic C=C Stretch | Phenyl Rings | 1450 - 1600 | Medium-Strong | Strong |

| N-H Scissor | Amino | 1600 - 1650 | Medium | Weak |

| trans C-H Wag | Ethylenic Bridge | 960 - 980 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence for its molecular structure and insights into its conformational dynamics.

In the ¹H NMR spectrum, the protons of the ethylenic bridge are expected to appear as doublets in the downfield region (typically 6.5-7.5 ppm), with a large coupling constant (J > 15 Hz) characteristic of a trans configuration. The aromatic protons will resonate in the range of 6.5-7.5 ppm, with their chemical shifts and coupling patterns being dictated by the positions of the amino and methoxy substituents. The protons of the phenyl ring bearing the amino group will be more shielded (shifted upfield) compared to those on the methoxy-substituted ring. The methoxy group will exhibit a sharp singlet around 3.8 ppm, while the amino protons will give rise to a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the ethylenic bridge are expected to resonate around 125-130 ppm. The aromatic carbons will appear in the 110-160 ppm range. The carbon attached to the amino group will be shielded, while the carbon attached to the methoxy group will be deshielded. The methoxy carbon itself will appear as a distinct signal around 55 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethylenic Protons | 6.5 - 7.5 (d, J > 15 Hz) | 125 - 130 |

| Aromatic Protons | 6.5 - 7.5 | 110 - 160 |

| Methoxy Protons | ~3.8 (s) | ~55 |

Potential Applications as Fluorescent Molecular Probes and Materials Precursors

The extended π-conjugated system of the stilbene core, coupled with the electron-donating amino group and the electron-donating/withdrawing nature of the methoxy group (depending on its position), endows this compound with interesting photophysical properties, making it a promising candidate for various applications.

Exploration in Organic Electronic and Photonic Devices (conceptual)

Stilbene derivatives are known for their electroluminescent properties and have been investigated as active components in organic light-emitting diodes (OLEDs) nih.gov. The push-pull nature of substituted stilbenes, where electron-donating and electron-withdrawing groups are present at opposite ends of the conjugated system, can lead to efficient intramolecular charge transfer (ICT) upon excitation. This process is often associated with strong fluorescence.

In this compound, the amino group acts as a strong electron donor. The methoxy group at the 3'-position can also contribute to the electronic properties of the molecule. This substitution pattern could potentially lead to a material with a high fluorescence quantum yield and tunable emission color. Conceptually, this compound could be employed as an emissive dopant in a host material or as a component of the emissive layer in an OLED device. The specific emission wavelength would depend on the extent of conjugation and the electronic effects of the substituents. Further research into its solid-state fluorescence properties and charge transport characteristics would be necessary to fully assess its potential in organic electronics.

Development of Fluorescent Chemical Sensors and Imaging Agents

The fluorescence of stilbene derivatives is often sensitive to the local environment, including solvent polarity, pH, and the presence of specific analytes. This sensitivity makes them attractive candidates for the development of fluorescent chemical sensors and imaging agents. The amino group in this compound can act as a recognition site for various species, such as metal ions or protons.

Upon binding of an analyte to the amino group, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence intensity or a shift in its emission wavelength. This "turn-on" or "turn-off" fluorescence response can be used for the detection and quantification of the target analyte. For instance, protonation of the amino group in acidic media would significantly alter the ICT character of the excited state, likely leading to a blue shift in the emission and a change in fluorescence intensity.

Furthermore, stilbene derivatives with specific recognition moieties have been developed as fluorescent probes for biological imaging. For example, derivatives of 4-amino-4'-hydroxystilbene have shown high binding affinity to β-amyloid aggregates, which are associated with Alzheimer's disease nih.gov. By analogy, with appropriate functionalization, this compound could serve as a scaffold for the development of novel fluorescent probes for targeting specific biological structures or for sensing changes in the cellular microenvironment.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| trans-stilbene |

Structure Activity Relationship Sar and Computational Studies of 4 Amino 3 Methoxystilbene and Its Analogues

Fundamental Principles of Structure-Activity Correlation in Stilbene (B7821643) Chemistry

The stilbene scaffold, characterized by two phenyl rings connected by an ethylene (B1197577) bridge, serves as a versatile template for a wide range of biologically active compounds. rsc.orgnih.govnih.gov The core principles of structure-activity relationships (SAR) in stilbene chemistry revolve around how modifications to this basic structure influence its interaction with biological targets. The biological activity of stilbene derivatives is primarily dictated by their chemical structure and the nature of the substituent groups attached to them. nih.gov

Key structural features that govern the activity of stilbenes include:

The Stilbene Backbone: The 1,2-diphenylethylene structure forms the foundation, and its inherent properties are the starting point for SAR studies. nih.gov

Substitution Patterns: The type, number, and position of functional groups on the two aromatic rings are critical determinants of the compound's electronic, steric, and lipophilic properties, which in turn affect its medicinal effects. rsc.org

Stereoisomerism: Stilbenes exist as two geometric isomers, cis (Z) and trans (E). The trans isomer is generally more thermodynamically stable and is the more common and biologically active form. nih.govnih.gov The potential for isomerization, often induced by UV light, can significantly alter the molecule's configuration and reduce its biological activity. nih.govnih.gov

SAR studies systematically evaluate these structural changes to understand how they modulate the biological profile of the compounds, aiming to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Impact of Substitution Patterns on Biological Potency and Selectivity

Electronic and Steric Effects of the Amino Group

The amino (-NH₂) group, as a substituent on the stilbene scaffold, imparts specific electronic and steric characteristics that can modulate bioactivity.

Electronic Effects: The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. researchgate.net This property can influence the electron density distribution across the molecule's π-system. Under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) (-NH₃⁺) group, which then acts as an electron-withdrawing group, fundamentally altering the electronic character of the molecule. researchgate.net The presence of hydrophilic groups like the amino moiety has been shown to improve certain biological activities, such as antimicrobial effects. nih.gov

Research on related compounds, such as (E)-4,4'-diaminostilbene, has demonstrated that strong electron-donating groups can contribute to antioxidant activity and neuroprotective effects. researchgate.net

Role of the Methoxy (B1213986) Group in Molecular Interactions and Activity

The methoxy (-OCH₃) group is a crucial substituent in modifying the properties of stilbene derivatives. Its primary roles include altering lipophilicity and metabolic stability.

Molecular Interactions and Lipophilicity: The substitution of hydroxyl groups with methoxy groups increases the molecule's lipophilicity (fat-solubility). nih.govnih.gov This enhanced lipophilicity can improve the compound's ability to permeate cell membranes, potentially leading to greater bioavailability. nih.govarabjchem.org

Metabolic Stability: Methoxy groups can protect the stilbene core from rapid metabolic degradation, particularly phase II metabolism processes like glucuronidation and sulfation that target hydroxyl groups. nih.gov This can lead to a longer half-life in biological systems.

Impact on Activity: The number and position of methoxy groups are critical. nih.gov Studies have shown that methoxylated stilbenes can exhibit enhanced biological activity compared to their hydroxylated parent compounds. mdpi.com For example, 3,4,5,4′-tetramethoxy-trans-stilbene was found to be a potent inhibitor of cancer cell growth. nih.gov

| Compound | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| Pterostilbene (B91288) | 3,5-dimethoxy-4'-hydroxy-stilbene | Higher bioavailability and bioactivity compared to resveratrol (B1683913). | mdpi.com |

| 3,4,5,4′-Tetramethoxy-trans-stilbene | Four methoxy groups | Potent growth inhibition of various cancer cell lines. | nih.gov |

| 2,4,3′,5′-Tetramethoxystilbene (TMS) | Four methoxy groups | Strong modulator and inhibitor of CYP1B1 enzyme. | nih.gov |

Influence of Positional Isomerism and Stereoisomers (cis/trans) on Biological Profiles

The spatial arrangement of atoms in stilbene derivatives is a critical factor for their biological function. This includes both the geometric configuration around the ethylene bridge (cis/trans) and the placement of substituents on the phenyl rings (positional isomerism).

Positional Isomerism: The specific location of substituents on the phenyl rings significantly impacts activity. For example, studies on aryl hydrocarbon receptor (AhR) ligands showed that a substituent in the para position (4-position) of a phenyl ring was more favorable for receptor binding than the same substituent in the meta position (3-position). acs.org This demonstrates that precise positioning is crucial for optimal interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models translate the physicochemical properties and structural features of molecules into numerical values, known as molecular descriptors. wikipedia.org By analyzing a dataset of compounds with known activities, QSAR can develop predictive models.

The general form of a QSAR model is: Activity = f (molecular descriptors) + error wikipedia.org

In the context of stilbene chemistry, QSAR models are valuable tools for:

Predicting the biological activity of newly designed stilbene analogues. wikipedia.org

Identifying the key molecular features that drive potency and selectivity.

Optimizing lead compounds in the drug discovery process by guiding chemical synthesis efforts.

Development and Validation of QSAR Models for Biological Endpoints

The development of a robust and predictive QSAR model is a systematic process that involves several critical steps, followed by rigorous validation to ensure its reliability. nih.gov

Key Steps in QSAR Model Development:

Data Set Selection: A sufficiently large and diverse set of compounds with high-quality, consistently measured biological activity data is compiled. researchgate.net

Molecular Descriptor Calculation: A wide range of descriptors quantifying various aspects of the molecular structure (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Variable Selection: Statistical methods are used to select the subset of descriptors that have the strongest correlation with the biological activity, while avoiding redundancy.

Model Generation: A mathematical model is built using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish the relationship between the selected descriptors and the activity. nih.govarabjchem.org

Model Validation: This is the most critical step to assess the model's robustness and predictive power. nih.gov It involves:

Internal Validation: Techniques like leave-one-out cross-validation are used to test the model's internal consistency. The cross-validated correlation coefficient (q² or Q²) is a key metric. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. The predictive correlation coefficient (r²) is calculated for this set. researchgate.netresearchgate.net

Applicability Domain (AD) Definition: The AD of the model is defined to specify the chemical space within which the model can make reliable predictions. nih.gov

Several QSAR models have been successfully developed for various biological endpoints of stilbene derivatives, demonstrating the utility of this approach.

| Biological Endpoint | Model Type | Internal Validation (q² or Q²) | External Validation (r²) | Reference |

|---|---|---|---|---|

| Fungicidal Activity | 3D-QSAR (CoMFA) | 0.516 | 0.920 | nih.gov |

| CYP1B1 Inhibition | 3D-QSAR | 0.554 | 0.808 | nih.gov |

| Estrogenic Activity | 2D-QSAR (MLR) | Not specified | 0.78 | nih.gov |

Identification of Molecular Descriptors Correlating with Activity

Quantitative Structure-Activity Relationship (QSAR) models are essential tools in medicinal chemistry for establishing a mathematical correlation between the chemical features of a group of compounds and their biological activity. wikipedia.org For stilbene derivatives, including analogues of 4-Amino-3'-methoxystilbene, various molecular descriptors are analyzed to predict their therapeutic potential. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Studies on various stilbenoids have shown that their anti-leukemic activity has a positive correlation with descriptors such as boiling point and the number of cis-bonds, while having a negative correlation with the number of methoxy groups on one of the phenyl rings (ring B) and the number of hydroxyl groups. sciforum.net The electronic effects of substituents are particularly crucial; the presence of groups with positive mesomeric and inductive effects can significantly alter the bioactivity of the compounds. sciforum.net

Below is a table of potential molecular descriptors and their hypothesized correlation with the biological activity of this compound analogues.

| Descriptor Category | Specific Descriptor | Likely Correlation with Activity | Rationale |

| Electronic | HOMO Energy (EHOMO) | Positive | Higher HOMO energy indicates greater electron-donating ability, which can enhance interactions with electron-deficient biological targets. |

| LUMO Energy (ELUMO) | Negative | A lower LUMO energy suggests a greater ability to accept electrons, potentially facilitating charge-transfer interactions in a binding site. uobasrah.edu.iq | |

| HOMO-LUMO Gap | Negative | A smaller energy gap implies higher chemical reactivity and polarizability, which can lead to stronger binding interactions. | |

| Dipole Moment | Variable | Can be positive or negative depending on the target. A higher dipole moment may enhance interactions in polar binding sites but hinder passage through nonpolar membranes. | |

| Hydrophobic | LogP (Partition Coefficient) | Parabolic | Optimal hydrophobicity is often required. Too low, and the molecule may not cross cell membranes; too high, and it may have poor solubility or get trapped in lipid bilayers. |

| Steric | Molar Refractivity (MR) | Parabolic | Represents molecular volume and polarizability. An optimal size and shape are typically necessary for a good fit within a receptor's binding pocket. |

| Number of Rotatable Bonds | Negative | Increased flexibility can lead to an entropic penalty upon binding, thus lowering affinity. Stilbenes have relatively low numbers of rotatable bonds. |

Molecular Modeling, Docking, and Dynamics Simulations

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules, providing critical insights into their biological function. For this compound, these methods can elucidate its interactions with target proteins and its dynamic behavior in a physiological context.

Characterization of Ligand-Target Binding Interactions and Affinities

Molecular docking is a primary computational tool for predicting the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. mdpi.com This technique places the ligand into the binding site of a receptor and scores the potential poses based on a scoring function that estimates the binding free energy.

For stilbene derivatives, binding to protein targets is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-interactions. plos.org The structural features of this compound—an amino group, a methoxy group, two phenyl rings, and a vinyl bridge—allow for a variety of such interactions.

Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, capable of interacting with acceptor residues in a protein's active site, such as aspartate, glutamate, or backbone carbonyls. The oxygen atom of the methoxy group (-OCH₃) can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings provide significant nonpolar surface area, facilitating favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine.

π-Interactions: The aromatic rings can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine).

Docking studies of various stilbenes and related compounds have confirmed these interaction patterns. For example, studies on stilbene derivatives as α-glucosidase inhibitors revealed the importance of hydrogen bonds and hydrophobic interactions for binding. plos.org Similarly, docking of bifunctional stilbene derivatives with Amyloid-β (Aβ) peptides indicated that minor structural changes can significantly alter binding through hydrogen bonding and hydrophobic contacts. nih.gov The binding affinity, often expressed as a binding energy (kcal/mol), is calculated by the docking software, with more negative values indicating stronger binding.

The following table summarizes the potential binding interactions of this compound within a hypothetical protein active site.

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | 4-Amino (-NH₂) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | 3'-Methoxy (-OCH₃) | Serine, Threonine, Lysine |

| Hydrophobic | Phenyl Rings, Ethylene Bridge | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Phenyl Rings | Lysine, Arginine |

Conformational Analysis and Dynamic Behavior in Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the spatial arrangement of its atoms, particularly the stereochemistry of the double bond and the rotation around the single bonds.

Stilbenes exist as two geometric isomers: trans (E) and cis (Z). The trans isomer is generally thermodynamically more stable and more planar, a feature often associated with greater biological activity. nih.gov The cis isomer is sterically hindered, causing the phenyl rings to twist out of the plane of the double bond. The planarity of the stilbene backbone is also influenced by substituents, especially at the ortho positions, which can introduce steric strain and force the rings to rotate. researchgate.net For this compound, with substituents at the para and meta positions, significant deviation from planarity in the trans isomer is less likely.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a ligand within a biological environment over time. nih.gov An MD simulation can reveal how this compound and its target protein adapt to each other upon binding, a phenomenon known as "induced fit". plos.org These simulations provide insights into the stability of the ligand-protein complex, the persistence of key binding interactions (like hydrogen bonds), and the role of surrounding water molecules. By tracking the atomic positions over nanoseconds or longer, MD can illustrate how the molecule explores different conformations within the binding pocket and how these dynamic changes might relate to its mechanism of action. plos.orgnih.gov

Investigations into Preclinical Biological Activities and Mechanisms of Action Excluding Human Clinical Data

Cellular and Molecular Mechanisms of Antitumoral Action

Modulation of Cell Cycle Progression and Arrest

Stilbene (B7821643) derivatives, including those with methoxy (B1213986) substitutions, have demonstrated the ability to interfere with the normal progression of the cell cycle, a critical process in cell proliferation. Research on various methoxylated stilbenes indicates a common mechanism of inducing cell cycle arrest, particularly at the G2/M phase. For instance, studies on synthetic methoxy stilbenes, such as 3,4,4'-trimethoxy-trans-stilbene and 3,4,2',4'-tetramethoxy-trans-stilbene, have shown their capacity to halt the cell cycle at the G2/M checkpoint in human myeloid leukemia cells. nih.govresearchgate.net This arrest is often a precursor to apoptosis, or programmed cell death.

The mechanism underlying this G2/M arrest is thought to involve the modulation of key regulatory proteins. In a study of cis- and trans-trimethoxystilbene, both isomers induced an accumulation of cells in the G2 phase, which was linked to the genotoxic effects of these compounds. scielo.br The induction of DNA damage during the S phase can trigger a G2-M checkpoint arrest to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. scielo.br While direct evidence for 4-Amino-3'-methoxystilbene is not yet available, the consistent findings with other methoxylated stilbenes suggest that it may also exert its antiproliferative effects through a similar mechanism of G2/M phase cell cycle arrest.

Furthermore, the influence of stilbenoids on the cell cycle can be concentration-dependent. Some studies have noted that at lower concentrations, certain stilbenes may induce an S-phase arrest, while higher concentrations lead to a G2/M block. This highlights the complexity of the cellular response to these compounds.

Table 1: Effects of Methoxy-Stilbene Derivatives on Cell Cycle Progression

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3,4,4'-trimethoxy-trans-stilbene | Human Myeloid Leukemia (HL-60, THP-1) | G2/M phase arrest | nih.govresearchgate.net |

| 3,4,2',4'-tetramethoxy-trans-stilbene | Human Myeloid Leukemia (HL-60, THP-1) | G2/M phase arrest | nih.govresearchgate.net |

| cis-trimethoxystilbene | Human Breast Adenocarcinoma (MCF-7), Non-tumorigenic Mammary Epithelial (MCF-10A) | G2/M accumulation | scielo.br |

| trans-trimethoxystilbene | Human Breast Adenocarcinoma (MCF-7), Non-tumorigenic Mammary Epithelial (MCF-10A) | G2/M accumulation | scielo.br |

Interference with Key Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Dysregulation of this pathway is a common feature in many diseases, including cancer, making it a key target for therapeutic intervention. nih.govmdpi.com A growing body of evidence suggests that stilbene derivatives can exert their biological effects by modulating this critical pathway.

While direct studies on this compound are limited, research on a structurally related synthetic compound provides significant insight. A derivative containing a 3-amino-4-methoxyphenyl moiety, (E)-3-(3-amino-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl) prop-2-en-1-one hydrochloride (SKLB-M8), has been shown to inhibit the proliferation of melanoma cells by down-regulating the activated Akt/mTOR signaling pathway. researchgate.net This finding is particularly relevant due to the shared chemical features with this compound.

Furthermore, other methoxylated stilbenes have been shown to interfere with components of the PI3K/Akt/mTOR pathway. For example, 3,4-dimethoxystilbene has been found to inhibit mTOR signaling in endothelial cells as part of its anti-angiogenic effect. nih.gov The consistent observation of PI3K/Akt/mTOR pathway inhibition by various stilbenoids strongly suggests that this compound may also function by targeting one or more components of this signaling cascade. The hyperactivation of this pathway in various malignancies underscores the therapeutic potential of inhibitors like stilbene derivatives. mdpi.com

Table 2: Modulation of the PI3K/Akt/mTOR Pathway by Stilbene Derivatives

| Compound | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| (E)-3-(3-amino-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl) prop-2-en-1-one hydrochloride (SKLB-M8) | Melanoma | Down-regulation of activated Akt/mTOR signaling | researchgate.net |

| 3,4-dimethoxystilbene | Endothelial Cells | Inhibition of mTOR signaling | nih.gov |

Potential for Angiogenesis Inhibition through Molecular Mechanisms

Angiogenesis, the formation of new blood vessels, is a vital process in development and wound healing, but it also plays a critical role in the growth and metastasis of tumors. bioengineer.org The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Several stilbene derivatives have demonstrated potent anti-angiogenic properties.

Preclinical studies on resveratrol (B1683913) analogs have shown that methoxylated stilbenes can effectively inhibit angiogenesis. For example, 3,4-dimethoxystilbene has been shown to inhibit endothelial cell proliferation, migration, and tube formation in vitro and to suppress neovascularization in vivo. nih.gov The proposed mechanism for this anti-angiogenic effect involves the induction of apoptosis in endothelial cells and the inhibition of the mTOR signaling pathway. nih.gov

However, it is important to note that the effect of methoxylation on the angiogenic potential of stilbenes can be complex. While some methoxylated derivatives are anti-angiogenic, others may have the opposite effect. For instance, 3,3',4,4',5,5'-hexamethoxy-trans-stilbene has been identified as a pro-angiogenic compound that promotes the proliferation and migration of endothelial cells. researchgate.net This highlights the critical role of the specific substitution pattern on the stilbene backbone in determining the ultimate biological activity. Given the structural similarities to known anti-angiogenic stilbenes, it is plausible that this compound could possess anti-angiogenic properties, but this requires direct experimental verification.

Enzyme Modulation and Inhibition Profiles (in vitro and cell-based studies)

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Preclinical studies have begun to elucidate the enzyme modulation profiles of stilbene derivatives, including their interactions with metabolic enzymes and enzymes involved in DNA replication and cellular signaling.

Interactions with Cytochrome P450 (CYP) Enzymes and Isoform Specificity

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide range of xenobiotics, including drugs. nih.govnih.gov Interactions with CYP enzymes can significantly impact the bioavailability and efficacy of therapeutic agents. Stilbene derivatives have been shown to interact with and inhibit various CYP isoforms.

While specific data for this compound is not available, studies on other stilbenoids provide insights into potential interactions. The inhibitory activity of stilbenes against CYP enzymes appears to be influenced by their structural features, such as the number and position of hydroxyl and methoxy groups. These features can affect the lipophilicity of the compound, which in turn influences its binding to the active site of CYP enzymes. Further research is needed to characterize the specific interactions of this compound with different CYP isoforms to predict its metabolic fate and potential for drug-drug interactions.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov They are well-established targets for a number of anticancer drugs. nih.gov Several stilbene compounds have been shown to inhibit the activity of DNA topoisomerases.

Studies on methoxy stilbenes suggest that they may have a weaker interaction with topoisomerase II compared to their hydroxylated counterparts. nih.gov This is attributed to a reduced number of hydrogen bonds formed between the methoxy derivatives and the enzyme-DNA complex. nih.gov While this suggests that the amino and methoxy groups of this compound might influence its interaction with topoisomerases, direct inhibitory studies are necessary to confirm this. The ability of other stilbenes to act as topoisomerase inhibitors suggests that this could be a potential mechanism of action for this compound. nih.gov

Advanced Research Methodologies and Techniques

High-Throughput Screening for Activity Profiling

High-Throughput Screening (HTS) is a foundational technique in modern drug discovery and chemical biology. It involves the automated testing of large numbers of chemical compounds against specific biological targets or cellular models to identify "hits"—compounds that elicit a desired biological response. For a compound like 4-Amino-3'-methoxystilbene, HTS would be the initial step to rapidly assess its potential bioactivities across a wide range of assays.

The process typically involves miniaturized assays in microplates (384- or 1536-well formats), sophisticated liquid handling robotics, and sensitive detection systems. Libraries of compounds, which can include natural products, synthetic molecules, and their derivatives, are screened for activities such as enzyme inhibition, receptor binding, or effects on cell viability and proliferation.

For instance, HTS has been successfully applied to screen libraries of stilbenoids to identify new bioactive molecules. A study screening various stilbenoid derivatives for vasorelaxant properties evaluated their effects on phenylephrine-precontracted aortic rings. nih.gov This approach allows for the rapid identification of compounds with potential cardiovascular benefits. Similarly, HTS of compound libraries has been used to discover novel anthelmintic agents by measuring the inhibition of motility in organisms like Haemonchus contortus. mdpi.com Such screens provide a broad-spectrum view of a compound's potential therapeutic applications.

Table 1: Example of High-Throughput Screening Data for Stilbenoid Derivatives (Note: This is a representative table based on published screening methodologies for stilbenoids, not specific to this compound)

| Compound Class | Screen Type | Target/Organism | Measured Endpoint | Example Hit Compound | Potency (EC50/IC50) |

|---|---|---|---|---|---|

| Stilbenoids | Antifungal | Penicillium expansum | Inhibition of radial growth | Grapevine Cane Extract | IC50: 1.0-5.0 g/L |

| Stilbenoids | Vasorelaxant | Rat Aortic Rings | Maximal Relaxation (Rmax) | trans-3,4,4'-trihydroxystilbene | >2-fold improvement over Resveratrol (B1683913) |

| Flavonoids/Chalcones | Anthelmintic | Haemonchus contortus | Motility Inhibition | trans-chalcone | < 20 µM |

Proteomic and Transcriptomic Analysis to Elucidate Molecular Targets

Once a bioactive compound is identified through HTS, the next critical step is to determine its mechanism of action, including its direct molecular targets. Proteomics (the large-scale study of proteins) and transcriptomics (the study of the complete set of RNA transcripts) are powerful "omics" technologies used for this purpose.

Proteomic Approaches: Quantitative chemical proteomics is a key method for unbiased target identification. This technique can involve using a chemically modified version of the compound of interest (e.g., a pterostilbene (B91288) probe) to "fish" for its binding partners in a cell lysate. The captured proteins are then identified and quantified using mass spectrometry. This approach has been used to identify the anticancer targets of pterostilbene in liver cancer (HepG2) cells, revealing that it induces apoptosis by altering the expression of proteins involved in cell cycle regulation. acs.org Another study on pterostilbene identified its effects on protein kinase C and caspase-3 in human neutrophils. nih.gov

Transcriptomic Approaches: Transcriptomic analysis, often performed using RNA-sequencing, reveals how a compound affects gene expression across the entire genome. This can provide insights into the cellular pathways modulated by the compound. For example, transcriptomic profiling of rats supplemented with pterostilbene showed changes in gene expression related to the hallmarks of aging, particularly those involved in reducing inflammation and maintaining immune function. nih.gov Similarly, studies on piceatannol, another stilbenoid, have used microarray analysis to identify changes in gene expression associated with its anticancer effects in gastric cancer cells. researchgate.net

Table 2: Differentially Regulated Proteins in HepG2 Cells Treated with Pterostilbene (Based on proteomic analysis of pterostilbene's anticancer activities)

| Protein Identified | Fold Change | Biological Function |

|---|---|---|

| Protein disulfide-isomerase A3 | Down-regulated | Protein folding, Apoptosis |

| Heat shock 70 kDa protein 1A/1B | Up-regulated | Stress response, Apoptosis |

| Vimentin | Down-regulated | Cytoskeleton, Cell integrity |

| ATP synthase subunit beta | Down-regulated | Energy metabolism |

| Tubulin beta chain | Down-regulated | Cytoskeleton, Mitosis |

Advanced Imaging Techniques for Cellular Localization and Dynamics

Understanding where a compound localizes within a cell and how it affects cellular dynamics is crucial for elucidating its function. Advanced imaging techniques, particularly fluorescence microscopy, are indispensable for these investigations. To be visualized, a molecule like this compound would either need to be intrinsically fluorescent or be chemically modified with a fluorescent tag.

Many stilbene (B7821643) derivatives are inherently fluorescent, a property that has been exploited to develop probes for various biological targets. For example, specifically designed stilbene derivatives have been synthesized as fluorescent probes for imaging G-quadruplex DNA within the mitochondria of living cells. nih.gov These probes exhibit a "turn-on" fluorescence response, meaning their fluorescence intensity increases significantly upon binding to their target, allowing for clear visualization against a low-background signal.

The development of organoboron-based stilbene nanoparticles represents another innovative approach. These nanoparticles are highly fluorescent, photostable, and show low cytotoxicity, making them excellent candidates for long-term live-cell imaging. rsc.org Studies have shown that such nanoparticles can be internalized by cancer cells and accumulate in the cytoplasm, permitting detailed tracking of cellular processes over time. rsc.org

Table 3: Characteristics of Stilbene-Based Fluorescent Probes for Cellular Imaging (Examples from research on novel stilbene derivatives)

| Probe Name | Target | Cellular Compartment | Emission Wavelength | Key Feature |

|---|---|---|---|---|

| Stilbene Derivative 2b | G-quadruplex DNA | Mitochondria | 508 nm and 600 nm | Dual-channel emission |

| Organoboron-Stilbene Nanoparticles | General Cytoplasm | Cytoplasm | Not specified | High photostability, Low cytotoxicity |

| Dicyanostilbene-derived Probe | Zinc Ions | General cell/tissue | Not specified | Two-photon excitation, High selectivity for Zn2+ |

Bioinformatic Approaches for Target Identification and Pathway Analysis

Bioinformatic and computational approaches are integral to modern drug discovery, enabling researchers to predict molecular interactions, understand structure-activity relationships (SAR), and analyze complex biological pathways. These in silico methods are often used in conjunction with experimental data to guide and interpret research.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as a stilbenoid) when bound to a second (a receptor, typically a protein). It is widely used to screen virtual compound libraries against protein targets to identify potential binders and to understand the molecular basis of their interaction. Studies have used molecular docking to investigate the binding of various stilbene derivatives to targets like the Mpro protease of SARS-CoV-2 and the enzyme CYP1B1, which is involved in cancer. nih.govmdpi.com These analyses can predict binding affinities and identify key amino acid residues involved in the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. By analyzing a set of compounds with known activities, QSAR can predict the activity of new, untested compounds and guide the design of more potent derivatives. A 3D-QSAR model was successfully developed for trans-stilbene (B89595) derivatives to predict their binding to CYP1B1, providing insights into the structural features that determine their inhibitory activity. mdpi.com

Pathway Analysis: Following proteomic or transcriptomic experiments, bioinformatics tools are used to map the identified proteins or genes to known biological pathways. This helps to visualize the broader biological impact of a compound. For instance, after identifying the protein targets of pterostilbene, pathway analysis can reveal that these proteins are involved in apoptosis, cell cycle regulation, or metabolic pathways, providing a holistic view of the compound's mechanism of action. acs.orgnih.gov

Table 4: Example of Molecular Docking Results for Stilbenes against Mpro Protease (Based on in silico studies of potential SARS-CoV-2 inhibitors)

| Stilbene Compound | Predicted Binding Affinity (kcal/mol) | Reference Ligand | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|

| Astringin | -9.319 | GC376 | -6.976 |

| Isorhapontin | -8.166 | N3 | -6.345 |

| Piceatannol | -6.291 | N3 | -6.345 |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Amino-3'-methoxystilbene in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) , including nitrile gloves, safety goggles, and lab coats, to avoid skin/eye contact .

- Work in a ventilated fume hood to minimize inhalation of dust or aerosols .

- Store the compound in a cool, dry, airtight container , away from heat sources or incompatible materials (e.g., strong oxidizers) .

- In case of spills, avoid water dispersion; instead, collect contaminants using absorbent materials and dispose of them as hazardous waste .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity by separating and quantifying isomers or degradation products .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural assignments, particularly for distinguishing cis vs. trans isomers .

- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns, especially when coupled with HPLC (LC-MS) .

Q. How should researchers design experiments to minimize photoisomerization during studies?

- Methodological Answer :

- Use amber glassware or light-blocking containers to prevent UV-induced isomerization during storage or reactions .

- For thermal equilibration, employ iodine catalysis in non-polar solvents (e.g., benzene) to stabilize the trans-isomer, which dominates at equilibrium (>99%) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported binding affinities of methoxystilbene derivatives?

- Methodological Answer :

- Perform molecular docking simulations (e.g., using ICM-pro or AutoDock) to compare binding poses of this compound with target proteins (e.g., IKK complexes). Prioritize pockets with hydrogen-bond interactions (e.g., residues E247, R220) to explain affinity differences .

- Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What experimental strategies mitigate spectral interference in UV-Vis studies of stilbene derivatives?

- Methodological Answer :

- Use solvent-matched baselines to account for absorbance from impurities or solvent effects.

- For overlapping peaks in mixtures, apply derivative spectroscopy or multivariate analysis (e.g., PCA) to deconvolute signals .

- Cross-reference with time-resolved fluorescence to distinguish photophysical properties of isomers .

Q. How can researchers evaluate the compound’s potential as a biochemical probe for enzyme inhibition?

- Methodological Answer :

- Design kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or oxidoreductases) .

- Combine structure-activity relationship (SAR) studies with site-directed mutagenesis to identify critical binding residues .

- Validate specificity using off-target panels to rule out cross-reactivity with unrelated enzymes .

Q. What strategies address discrepancies in reported cytotoxicity data for methoxystilbene analogs?

- Methodological Answer :

- Standardize cell culture conditions (e.g., serum concentration, passage number) to reduce variability in viability assays (e.g., MTT or Annexin V) .

- Use synchrotron X-ray crystallography to resolve crystal structures of the compound bound to cellular targets (e.g., tubulin or DNA), clarifying mechanistic hypotheses .

- Perform metabolomic profiling to identify off-target effects or metabolic activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.